Mansonin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

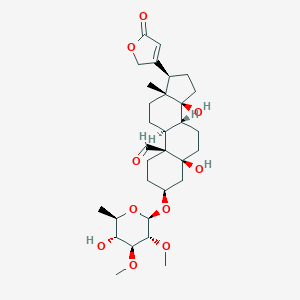

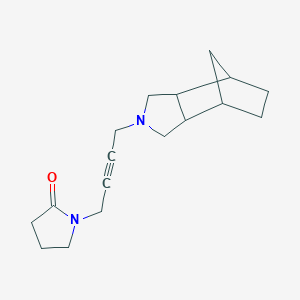

Mansonin is a natural product that was first isolated from the plant Mansonia gagei. It has been found to possess various biological activities, including antiparasitic, anticancer, and anti-inflammatory properties. The purpose of

Wissenschaftliche Forschungsanwendungen

Mansonin in Menopausal Symptom Management :JoAnn E. Manson's research focuses on the role of hormones, including Mansonin, in managing menopausal symptoms, cardiovascular disease, and diabetes. Her work at Harvard Medical School and Brigham and Women's Hospital has been instrumental in understanding hormone-related chronic diseases and lifestyle factors in their prevention (Manson, 2015).

Mansonin's Therapeutic Potential in Inflammatory Diseases :Research exploring the therapeutic potential of Mansonin in inflammatory bowel diseases (IBD) indicates its effectiveness in ameliorating symptoms. Studies on Schistosoma mansoni and Ancylostoma caninum, which are related to Mansonin, have shown promising results in treating experimental colitis in mice (Ruyssers et al., 2009).

Antioxidant and Cell Signaling Functions :Mansonin has been identified in studies related to peroxiredoxins, which are important for their antioxidant and cell signaling functions. Research on Schistosoma mansoni, a relative area of study, highlights the significance of these proteins in regulating cellular redox balance and signaling pathways (Sayed & Williams, 2004).

Role in Hepatic Fibrosis :Mansonin's influence has been studied in the context of hepatic fibrosis. Research on Schistosoma mansoni infection in mice suggests a connection between Mansonin and the development of hepatic fibrosis, mediated through factors like leptin and TGFbeta1 (Potter, Rennie-Tankesley, & Mezey, 2003).

Schistosomiasis Research and Mansonin :The study of Mansonin has been critical in understanding schistosomiasis, particularly in developing new diagnostic and treatment methods. This includes exploring its genome, life-cycle stages, and the potential for drug targets (Collins et al., 2011; Berriman et al., 2009; Andrade, 2008).

Schistosomiasis and Mansonin in Drug Discovery :Research on the structural-activity relationship of schistosomicidal compounds, including those related to Mansonin, has been pivotal in the search for new drugs to treat schistosomal infections (Goennert, 1961).

Mansonin in Immunopathogenesis Studies :Studies on the immunopathogenesis of diseases like schistosomiasis mansoni have utilized Mansonin-related research. This includes understanding the role of interleukin-13 and the IL-13 receptor in disease progression (Wynn, Thompson, Cheever, & Mentink-Kane, 2004).

Eigenschaften

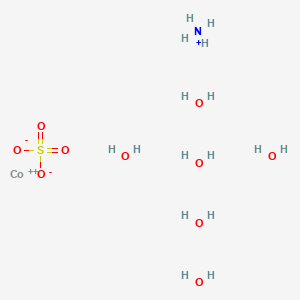

CAS-Nummer |

11037-26-6 |

|---|---|

Produktname |

Mansonin |

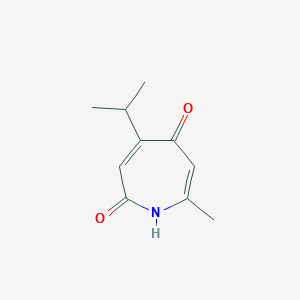

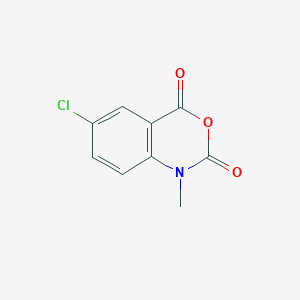

Molekularformel |

C31H46O10 |

Molekulargewicht |

578.7 g/mol |

IUPAC-Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C31H46O10/c1-17-24(34)25(37-3)26(38-4)27(40-17)41-19-5-10-29(16-32)21-6-9-28(2)20(18-13-23(33)39-15-18)8-12-31(28,36)22(21)7-11-30(29,35)14-19/h13,16-17,19-22,24-27,34-36H,5-12,14-15H2,1-4H3/t17-,19+,20-,21+,22-,24-,25+,26-,27+,28-,29+,30+,31+/m1/s1 |

InChI-Schlüssel |

BGGIZHKHJBQRTI-VTYGAKHASA-N |

Isomerische SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)O |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)O |

Synonyme |

mansonin mansonine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)

![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)